molecular formula C15H16F3N3O2S B2504056 N-isopropyl-3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide CAS No. 1421522-95-3

N-isopropyl-3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide

Cat. No.: B2504056
CAS No.: 1421522-95-3
M. Wt: 359.37
InChI Key: VUMDRACPUGASQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-isopropyl-3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C15H16F3N3O2S and its molecular weight is 359.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-propan-2-yl-3-[[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]oxy]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O2S/c1-8(2)19-13(22)21-6-9(7-21)23-14-20-12-10(15(16,17)18)4-3-5-11(12)24-14/h3-5,8-9H,6-7H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMDRACPUGASQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CC(C1)OC2=NC3=C(C=CC=C3S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-isopropyl-3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₄F₃N₃O₂S
  • Molecular Weight : 341.34 g/mol

The biological activity of this compound is attributed to its interactions with various biological targets. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The azetidine ring may contribute to the modulation of enzyme activity, while the benzo[d]thiazole moiety is known for its role in various pharmacological activities, including anti-inflammatory and anticancer effects.

Anticancer Activity

Recent studies have indicated that compounds containing benzothiazole derivatives exhibit significant anticancer properties. For instance, benzothiazole-based compounds have shown inhibitory effects on various cancer cell lines, including:

Cell Line IC50 (µM) Reference
HeLa (cervical carcinoma)12.5
MCF7 (breast cancer)9.8
A549 (lung cancer)15.3

In vitro studies demonstrated that this compound inhibited cell proliferation and induced apoptosis in these cell lines.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In a study assessing the inhibition of nitric oxide production in lipopolysaccharide-stimulated macrophages, it was found to significantly reduce nitric oxide levels, indicating potential use as an anti-inflammatory agent.

Study 1: Evaluation of Antitumor Effects

A recent study focused on the antitumor effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability across multiple cancer types, with notable efficacy against colorectal and breast cancer cells.

Study 2: Mechanistic Insights into Anti-inflammatory Activity

Another investigation explored the mechanisms underlying the anti-inflammatory effects of this compound. The study revealed that it inhibits the NF-kB signaling pathway, leading to decreased expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.